Mass Spectrometric Differentiation: +4 Da Shift Enables Baseline Resolution from Unlabeled Fluoxastrobin
Fluoxastrobin-d4 provides a distinct +4 mass unit shift relative to the unlabeled Fluoxastrobin analyte (MW 458.8 vs. 462.8 g/mol), ensuring complete baseline separation in mass spectrometry . This isotopic delta permits unambiguous quantification without spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) . In contrast, a structurally related internal standard or a non-isotopic analog would not exhibit this exact mass shift, potentially leading to interference or inaccurate correction for matrix effects [1].
| Evidence Dimension | Molecular Weight / Mass Shift in MS |
|---|---|
| Target Compound Data | 462.85 g/mol (+4 Da) |
| Comparator Or Baseline | Fluoxastrobin (unlabeled): 458.8 g/mol (Δ = 4 Da) |
| Quantified Difference | +4 mass units (deuterium substitution) |
| Conditions | LC-ESI-MS/MS; isotopic labeling with four deuterium atoms |
Why This Matters
This mass difference is essential for accurate, interference-free quantification in complex matrices, directly impacting method specificity and data reliability for regulatory compliance.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
